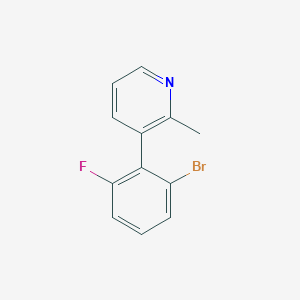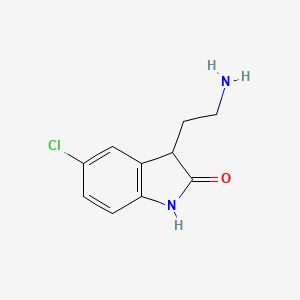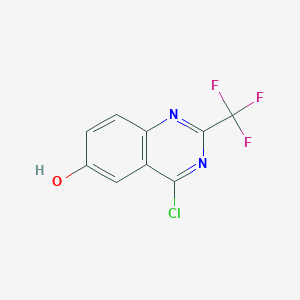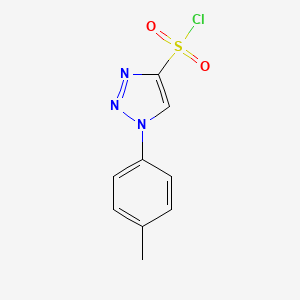
Methyl 2-(aminooxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminooxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an aminooxy functional group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(aminooxy)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves the reaction of an acid chloride with methanol in the presence of a base to form the ester. Another approach involves the reaction of carboxylic acids with alcohols under acidic or basic conditions to form esters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use carboxylic acids and alcohols as starting materials, with catalysts such as sulfuric acid or hydrochloric acid to accelerate the reaction. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminooxy)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Butanoic acid and methanol.
Reduction: Butanol.
Substitution: Various aminooxy derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(aminooxy)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(aminooxy)butanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Methyl 2-(aminooxy)butanoate can be compared with other similar compounds, such as:
Methyl butanoate: Lacks the aminooxy group and has different reactivity and applications.
Ethyl butanoate: Similar ester structure but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
Methyl 2-(methylamino)butanoate: Contains a methylamino group instead of an aminooxy group, resulting in different biological activity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for organic synthesis, biochemical studies, and industrial applications.
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl 2-aminooxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-3-4(9-6)5(7)8-2/h4H,3,6H2,1-2H3 |
InChI Key |
HENHKUALLWHPAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13212912.png)


![4-Amino-1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13212925.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride](/img/structure/B13212930.png)

![6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13212936.png)


![5-Amino-1-[(benzyloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13212951.png)


